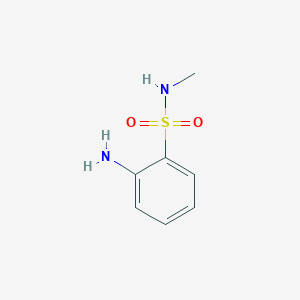

2-amino-N-methylbenzenesulfonamide

Descripción

Contextualizing Sulfonamide Chemistry and its Significance

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂N-), is the cornerstone of a vast and versatile class of compounds. nih.govmdpi.com Historically, sulfonamides, or "sulfa drugs," were among the first synthetic antimicrobial agents to be used systemically, heralding the dawn of the antibiotic era. researchgate.net Their mechanism of action often involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. crysdotllc.com This bacteriostatic effect laid the groundwork for treating numerous bacterial infections before the widespread availability of penicillins.

Beyond their antimicrobial origins, sulfonamides have demonstrated a remarkable breadth of pharmacological activities, including diuretic, hypoglycemic, anticonvulsant, and anti-inflammatory properties. nih.govmdpi.com This functional diversity has cemented the sulfonamide moiety as a "privileged scaffold" in medicinal chemistry—a molecular framework that is frequently found in biologically active compounds and approved drugs. mdpi.com The development of new synthetic methodologies continues to expand the chemical space of sulfonamides, offering novel derivatives with tailored properties. mdpi.com

Overview of 2-amino-N-methylbenzenesulfonamide as a Core Scaffold

Within this extensive family lies this compound. This compound is an aromatic sulfonamide characterized by a benzene (B151609) ring substituted with an amino group (-NH₂) at the ortho position (position 2) and an N-methylated sulfonamide group (-SO₂NHCH₃) at position 1.

| Property | Value | Reference |

| CAS Number | 16288-77-0 | crysdotllc.com |

| Molecular Formula | C₇H₁₀N₂O₂S | crysdotllc.com |

| Molecular Weight | 186.23 g/mol | sigmaaldrich.com |

| Synonyms | Benzenesulfonamide (B165840), 2-amino-N-methyl- | crysdotllc.com |

| A table showing the basic chemical properties of this compound. |

While its isomers, such as 4-amino-N-methylbenzenesulfonamide and various other substituted aminobenzenesulfonamides, have been the subject of specific research, including investigations into their anticonvulsant or antimicrobial activities, this compound itself appears more frequently in chemical catalogs as a building block or synthetic intermediate rather than a primary subject of in-depth study. nih.govmdpi.comcerradopub.com.br Its structure, featuring a primary amine and a secondary sulfonamide, offers reactive sites for further chemical modification, positioning it as a potential starting material for the synthesis of more complex molecules. The strategic placement of the amino group ortho to the sulfonamide could also lead to unique intramolecular interactions and conformational properties that might be exploited in the design of novel compounds.

Research Trajectories and Future Outlook for the Compound

The current body of public-domain research on this compound is sparse. Its primary role appears to be that of a commercially available reagent for chemical synthesis. crysdotllc.comfluorochem.co.uk However, the inherent features of its structure suggest several potential avenues for future investigation.

The presence of the 2-amino group makes it a candidate for the synthesis of heterocyclic compounds, such as benzothiadiazines, which are known to possess diverse biological activities. Furthermore, the N-methylsulfonamide moiety is a common feature in many modern pharmaceuticals.

Future research could focus on:

Systematic derivatization: Exploring modifications of the amino and sulfonamide groups to generate a library of new compounds.

Biological screening: Testing the parent compound and its derivatives for a wide range of biological activities, including as enzyme inhibitors or receptor modulators.

Coordination chemistry: Investigating its potential as a ligand for metal complexes, which could have applications in catalysis or materials science.

While this compound currently resides in the background of sulfonamide research, its potential as a versatile scaffold remains. A dedicated research effort is necessary to unlock its properties and determine its place within the broader landscape of chemical and biological sciences. Until then, it remains an enigmatic yet promising piece of the vast sulfonamide puzzle.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEZSHJJNNLTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360623 | |

| Record name | 2-amino-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16288-77-0 | |

| Record name | 2-amino-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino N Methylbenzenesulfonamide

Established Synthetic Routes to 2-amino-N-methylbenzenesulfonamide

The preparation of this compound can be achieved through several synthetic pathways. The most common and well-established methods involve the use of readily available starting materials and proceed through reliable chemical transformations.

A primary route to this compound involves a two-step process starting with the reaction of 2-nitrobenzenesulfonyl chloride with methylamine (B109427), followed by the reduction of the nitro group. The initial reaction is a nucleophilic attack of methylamine on the sulfonyl chloride, which proceeds readily to form N-methyl-2-nitrobenzenesulfonamide. orgsyn.org This intermediate is then subjected to a reduction step to convert the nitro group to an amino group, yielding the final product.

The reduction of the nitro group can be accomplished using various reducing agents. A common method involves catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. google.com Alternatively, chemical reducing agents like stannous chloride (SnCl2) in acidic media can be employed. The choice of reducing agent can depend on the desired reaction conditions and the presence of other functional groups in the molecule.

Table 1: Synthesis of N-substituted-2-nitrobenzenesulfonamides

| Amine | Reagent | Base | Solvent | Product | Yield | Reference |

| 4-methoxybenzylamine | 2-nitrobenzenesulfonyl chloride | Triethylamine | Dichloromethane | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | 98% | orgsyn.org |

| Methylamine | 2-nitrobenzenesulfonyl chloride | Pyridine (B92270) | Dichloromethane | N-methyl-2-nitrobenzenesulfonamide | High | researchgate.net |

Palladium-catalyzed reactions have emerged as powerful tools for the construction of heterocyclic systems. researchgate.netdntb.gov.uadntb.gov.ua In the context of sulfonamide-containing molecules, palladium catalysis can facilitate intramolecular cyclizations to form a variety of N-heterocycles. For instance, N-arylthioureas can be converted to 2-aminobenzothiazoles through a palladium-catalyzed intramolecular C-S bond formation and C-H functionalization. nih.gov This type of transformation highlights the potential for palladium catalysts to effect the cyclization of derivatives of this compound to generate novel heterocyclic frameworks. While direct examples starting from this compound are not extensively reported, the principles of palladium-catalyzed C-H activation and cross-coupling reactions are broadly applicable to appropriately functionalized sulfonamide precursors.

One-pot synthetic strategies offer significant advantages in terms of efficiency and resource utilization. rsc.orgtsijournals.commdpi.com The diazotization of an aromatic amino group, followed by an intramolecular cyclization, is a known method for the synthesis of fused heterocyclic systems. For example, pyridoisoindoles can be synthesized from pyridinylarylacetates in a one-pot process involving diazotization and subsequent copper-catalyzed intramolecular cyclization. researchgate.net This type of tandem reaction could conceptually be applied to this compound. The amino group could be converted to a diazonium salt, which could then be trapped intramolecularly by a suitably positioned nucleophile to form a new heterocyclic ring. The feasibility of such a process is supported by the development of one-pot procedures for the diazotization of amines to produce diazo reagents for further reactions. nih.gov

Derivatization and Functionalization Strategies

The presence of both an amino group and a sulfonamide moiety in this compound provides multiple sites for further chemical modification. This allows for the synthesis of a diverse range of derivatives with potentially interesting chemical and biological properties.

The synthesis of 2H-benzo[e] nih.govnih.govresearchgate.netthiadiazine 1,1-dioxide derivatives can be achieved from 2-aminobenzenesulfonamides. nih.govnih.govresearchgate.net For example, the reaction of a 2-aminobenzenesulfonamide (B1663422) with trimethyl orthoacetate can lead to the formation of a 3-methyl-2H-benzo[e] nih.govnih.govresearchgate.netthiadiazine 1,1-dioxide. nih.govnih.gov To obtain the corresponding thioxo derivative, a different synthetic approach would be required. One potential route could involve the reaction of this compound with a thiocarbonylating agent, such as thiophosgene (B130339) or a related reagent, to construct the thiadiazine ring with the desired thioxo functionality. The synthesis of related 1,3,4-thiadiazole (B1197879) systems often involves the use of thiocarbonyl-containing precursors. orientjchem.org

Table 2: Synthesis of 2H-benzo[e] nih.govnih.govresearchgate.netthiadiazine 1,1-dioxide derivatives

| Starting Material | Reagent | Product | Reference |

| 2-aminobenzenesulfonamide | Trimethyl orthoacetate | 3-methyl-2H-benzo[e] nih.govnih.govresearchgate.netthiadiazine 1,1-dioxide | nih.govnih.gov |

| 2-aminobenzenesulfonamide | Phosgene or equivalent | 2H-benzo[e] nih.govnih.govresearchgate.netthiadiazin-3(4H)-one 1,1-dioxide | researchgate.net |

Nucleophilic aromatic substitution (SNA) is a fundamental reaction in organic chemistry for the modification of aromatic rings. wikipedia.orgbyjus.commasterorganicchemistry.comnih.govlibretexts.org For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically located ortho or para to a good leaving group. wikipedia.orglibretexts.org In the case of this compound, the amino group itself is not a good leaving group. However, it can be chemically modified to become one. For instance, the amino group could be converted into a diazonium salt, which is an excellent leaving group and can be displaced by a wide range of nucleophiles.

Alternatively, the aromatic ring of a derivative of this compound could be subjected to SNAr. For example, if the amino group is protected and a nitro group is present on the ring, this would activate the ring towards nucleophilic attack. The reaction of N-monosubstituted 2-nitrobenzenesulfonamides with nucleophiles is a known transformation. orgsyn.org The facile deprotection of N,N-disubstituted 2-nitrobenzenesulfonamides with thiolate nucleophiles proceeds via the formation of a Meisenheimer complex, a key intermediate in SNAr reactions. orgsyn.org

Reactions involving triazenes

The integration of a triazene (B1217601) moiety with sulfonamide structures has been a strategy in the design of potential anticancer agents. In a study focused on creating new antitumor compounds, a series of novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives were synthesized. nih.gov This was achieved by reacting the corresponding esters with appropriate biguanide (B1667054) hydrochlorides. nih.gov The resulting molecular hybrids, containing both a triazine ring and a sulfonamide fragment, were evaluated for their cytotoxic activity against various tumor cell lines. nih.gov

Incorporation into guanidine-based inhibitors

The guanidine (B92328) functional group has been incorporated into sulfonamide-containing compounds to enhance their inhibitory activity and selectivity against specific biological targets. For instance, the synthesis of 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides has been reported as selective carbonic anhydrase VII inhibitors. nih.gov This work highlights that combining the guanidine moiety with sulfonamides can lead to more potent and selective inhibitors. nih.gov Similarly, the transformation of a sulfamide (B24259) group into a guanidine in certain inhibitors resulted in a significant increase in activity, demonstrating the strategic advantage of this chemical modification. nih.gov The synthesis of N-substituted 2-aminoimidazole inhibitors of MRSA biofilm formation has been achieved through the cyclization of α-bromoketones with 1,3-bis(tert-butoxycarbonyl)guanidine, followed by selective substitution. nih.gov

Derivatization of amino and hydroxyl groups

The amino and hydroxyl groups of sulfonamides are key sites for chemical modification to produce a diverse range of derivatives. The classic approach to sulfonamide synthesis involves the reaction of sulfonyl chlorides with primary or secondary amines. wikipedia.org This reactivity allows for the derivatization of the amino group. Furthermore, methods for the concurrent measurement of amino acids and acylcarnitines in plasma have utilized derivatization of amino groups with reagents like acetyl chloride and 1-butanol. nih.gov Other derivatization reagents for amino acids include phenyl isothiocyanate (PITC), 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and o-phthalaldehyde. usp.orgscispace.com These derivatization strategies are crucial for analytical purposes and for synthesizing new bioactive molecules. For instance, N-terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid has been used to improve mass spectrometry analysis. dtu.dk

The following table summarizes various derivatization reagents for amino groups and their applications:

| Derivatization Reagent | Application | Reference |

| Acetyl chloride/1-butanol | Concurrent measurement of amino acids and acylcarnitines | nih.gov |

| Phenylisothiocyanate (PITC) | Amino acid analysis | usp.org |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | Analysis of polar metabolites | scispace.com |

| o-Phthalaldehyde | Amino acid analysis | usp.org |

| 4-formyl-benzenesulfonic acid | N-terminal peptide derivatization for mass spectrometry | dtu.dk |

| Naphthalenedialdehyde/cyanide | HPLC analysis of amino acids | nih.gov |

Integration into fluorescent amino acids

The incorporation of sulfonamide-containing fluorophores into amino acid structures has led to the development of fluorescent D-amino acids (FDAAs). nih.govresearchgate.net These FDAAs are valuable tools for probing bacterial peptidoglycan synthesis and growth in real-time. nih.govresearchgate.net A modular synthesis protocol allows for the creation of a library of FDAAs with different fluorophores, which can be synthesized in a typical chemistry laboratory over a few days. nih.govresearchgate.net The process often involves the acylation of a protected amino acid with a reactive fluorophore. nih.gov These fluorescent probes have been instrumental in studying bacterial cell wall biosynthesis with minimal perturbation. nih.govresearchgate.net

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. This section details the application of microwave-assisted synthesis and one-pot reactions in the context of this compound and related sulfonamides.

Microwave-assisted synthesis protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. organic-chemistry.orgacs.orgresearchgate.net Several microwave-assisted protocols for the synthesis of sulfonamides have been developed. One such method involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts using 2,4,6-trichloro- organic-chemistry.orgtandfonline.comnih.gov-triazine (TCT) as an activating agent. organic-chemistry.orgacs.orgresearchgate.net This approach avoids the isolation of sulfonyl chlorides and simplifies the purification process. organic-chemistry.org Another efficient microwave-assisted method utilizes a copper catalyst for the synthesis of sulfonamides from sodium sulfinates and amines in an aqueous medium, highlighting a green chemistry approach. tandfonline.com The synthesis of pyrazoline derivatives of sulfonamides has also been successfully achieved using microwave irradiation. nih.gov

The table below provides a comparison of different microwave-assisted sulfonamide synthesis methods:

| Starting Materials | Catalyst/Reagent | Key Advantages | Reference |

| Sulfonic acids/salts, Amines | 2,4,6-trichloro- organic-chemistry.orgtandfonline.comnih.gov-triazine (TCT) | High efficiency, mild conditions, avoids sulfonyl chloride isolation | organic-chemistry.orgacs.orgresearchgate.net |

| Sodium sulfinates, Amines | CuBr2 | Green strategy, excellent yields, short reaction time | tandfonline.com |

| para-hydrazinobenzenesulfonamide, Chalcones | None specified | Synthesis of novel pyrazoline derivatives | nih.gov |

| Peptides, 4-formyl-benzenesulfonic acid | None specified | Accelerated derivatization for mass spectrometry analysis | dtu.dk |

One-pot nonaflate formation and Suzuki-Miyaura cross-coupling reactions

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and resource utilization. A notable one-pot procedure involves the synthesis of sulfonamides from unactivated carboxylic acids and amines via an aromatic decarboxylative halosulfonylation. acs.org This method leverages copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids to sulfonyl chlorides, which are then aminated in the same pot. acs.org

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. This reaction has been integrated into one-pot sequences for the synthesis of complex sulfonamides. For example, a three-component synthesis of sulfonamides has been established through a palladium-catalyzed Suzuki-Miyaura coupling of sulfuric chloride, secondary amines, and arylboronic acids. nih.gov Another one-pot approach combines chemoselective bis-S N Ar reactions with bis-Suzuki–Miyaura cross-coupling under microwave irradiation to produce polysubstituted quinazolines. researchgate.net The synthesis of potassium Boc-protected aminomethyltrifluoroborate has been achieved in a one-pot process, with the product being a useful partner in Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl chlorides. nih.gov

Lack of Specific Research Findings on C-H Bond Activated Cyclization of this compound

Despite a comprehensive search of scientific literature, no specific examples of C-H bond activated cyclization reactions for the compound this compound have been identified.

While the field of synthetic organic chemistry has seen significant advancements in C-H bond activation and functionalization, with sulfonamides being a well-explored class of substrates, research detailing the intramolecular cyclization of this particular molecule via C-H activation appears to be unavailable in the public domain.

General strategies for the C-H activated cyclization of aryl sulfonamides, often leading to the formation of sultams (cyclic sulfonamides), are well-documented. These reactions are frequently catalyzed by transition metals such as rhodium and palladium. The sulfonamide functional group can act as a directing group, facilitating the activation of an ortho C-H bond on the aromatic ring, which can then undergo annulation with various coupling partners.

However, the specific substrate , this compound, possesses a unique combination of functional groups—an amino group at the ortho position of the benzene (B151609) ring and an N-methyl substituent on the sulfonamide. The presence and interplay of these groups can significantly influence the electronic and steric properties of the molecule, potentially leading to different reactivity patterns compared to simpler benzenesulfonamides.

The absence of published research on this specific transformation could be attributed to several factors, including:

Alternative Reaction Pathways: The presence of the reactive amino group might favor other intramolecular cyclization pathways over C-H activation under typical catalytic conditions.

Substrate Reactivity: The specific electronic and steric environment of this compound might render it unsuitable for known C-H activation protocols, or it may lead to undesired side reactions.

Novelty of Research: It is possible that this specific area of research has not yet been explored or published by the scientific community.

Therefore, a detailed discussion, including research findings and data tables on the C-H bond activated cyclization strategies for this compound, cannot be provided at this time due to the lack of available scientific data.

For informational purposes, a general overview of C-H activated cyclization of sulfonamides can be provided, but it would not pertain specifically to this compound as per the strict constraints of the original request.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

NMR spectroscopy is an indispensable tool for confirming the molecular structure of 2-amino-N-methylbenzenesulfonamide. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms within the molecule. In a patent describing the synthesis of a related compound, the ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃) google.com. The spectrum displays characteristic signals corresponding to the aromatic protons, the amine (NH₂) protons, the sulfonamide (NH) proton, and the N-methyl (CH₃) protons google.com.

The aromatic region typically shows complex splitting patterns due to the interactions of the four protons on the disubstituted benzene (B151609) ring. The protons of the primary amine group (NH₂) often appear as a broad singlet, and the proton on the sulfonamide nitrogen may also present as a singlet google.com. The N-methyl group gives a distinct singlet in the upfield region of the spectrum google.com.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 7.75-7.70 | Doublet (d) | 1H | Aromatic (Ar-H) | google.com |

| 7.40-7.32 | Triplet (t) | 1H | Aromatic (Ar-H) | google.com |

| 7.90-6.70 | Multiplet (m) | 2H | Aromatic (Ar-H) | google.com |

| 4.65 | Broad Singlet (bs) | 2H | Amino (-NH₂) | google.com |

| 2.60 | Singlet (s) | 3H | N-Methyl (-CH₃) | google.com |

| 2.58 | Singlet (s) | 1H | Sulfonamide (-SO₂NH-) | google.com |

Note: Data extracted from a patent document; spectral assignments are inferred from the structure.

While specific experimental ¹³C NMR data for this compound was not available in the surveyed literature, the expected chemical shifts can be predicted based on the known effects of the substituents on the benzene ring. The spectrum would be expected to show a total of seven distinct signals: six for the aromatic carbons and one for the N-methyl carbon.

The carbon atom attached to the amino group (C-NH₂) would be shifted upfield compared to unsubstituted benzene, while the carbon attached to the sulfonamide group (C-SO₂NH) would be shifted downfield. The remaining four aromatic carbons would appear in the typical range of 115-145 ppm. The N-methyl carbon would produce a signal in the aliphatic region, generally between 25-35 ppm. Several research articles confirm the synthesis of the compound and the acquisition of ¹³C NMR data, though the specific data points are not detailed in the abstracts researchgate.netrsc.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

|---|---|

| Aromatic Carbons | 115 - 150 |

| N-Methyl Carbon (-CH₃) | 25 - 35 |

Note: These are estimated ranges based on standard NMR principles, as specific experimental data was not found.

Mass Spectrometry (MS) Techniques

Mass spectrometry is critical for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns under different ionization conditions.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and extensive fragmentation. The resulting mass spectrum serves as a molecular fingerprint. For this compound (Molecular Weight: 186.23 g/mol ), the molecular ion peak would be expected at m/z 186.

Common fragmentation pathways for sulfonamides include the loss of the SO₂ group (64 Da) and cleavage of the S-N and S-C bonds. Key expected fragments would include ions corresponding to the loss of a methyl radical, the entire SO₂NHCH₃ group, and the characteristic formation of an aminotropylium ion.

Table 3: Predicted Key Fragments in the EI-MS of this compound

| m/z | Possible Fragment | Formula of Fragment |

|---|---|---|

| 186 | Molecular Ion [M]⁺• | [C₇H₁₀N₂O₂S]⁺• |

| 171 | [M-CH₃]⁺ | [C₆H₇N₂O₂S]⁺ |

| 122 | [M-SO₂]⁺• | [C₇H₁₀N₂]⁺• |

| 106 | [M-SO₂NHCH₃]⁺ | [C₆H₆N]⁺ |

| 92 | [C₆H₆N]⁺ | [C₆H₆N]⁺ |

Note: These fragments are predicted based on typical sulfonamide fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. It typically results in minimal fragmentation, with the primary species observed being the protonated molecule, [M+H]⁺. For this compound, this would correspond to an ion at m/z 187. This technique confirms the molecular weight with high accuracy, especially when coupled with a high-resolution mass analyzer . Depending on the solvent system, adducts with sodium [M+Na]⁺ (m/z 209) or potassium [M+K]⁺ (m/z 225) may also be observed.

Table 4: Principal Ions Expected in the ESI-MS of this compound

| m/z | Ion | Formula of Ion |

|---|---|---|

| 187 | [M+H]⁺ | [C₇H₁₁N₂O₂S]⁺ |

| 209 | [M+Na]⁺ | [C₇H₁₀N₂NaO₂S]⁺ |

| 225 | [M+K]⁺ | [C₇H₁₀KN₂O₂S]⁺ |

Note: Ions are predicted based on standard ESI principles.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of compounds in complex matrices such as environmental, food, or biological samples nih.govnih.govresearchgate.net. This method is widely applied for the analysis of sulfonamide antibiotics acs.orgacgpubs.org.

The analysis of this compound would begin with chromatographic separation, typically using a reversed-phase column (e.g., C18) with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often acidified with formic acid to promote protonation nih.govnih.gov.

Following separation, the compound enters the mass spectrometer, where it is ionized using ESI in positive mode to generate the precursor ion [M+H]⁺ at m/z 187. In the first quadrupole of the tandem mass spectrometer, this precursor ion is selected. It is then fragmented in a collision cell to produce specific product ions. For sulfonamides, a common and characteristic product ion results from the cleavage of the S-N bond, leading to the formation of the aminobenzenesulfonyl fragment or related structures researchgate.netacgpubs.org. By monitoring a specific precursor-to-product ion transition in what is known as Multiple Reaction Monitoring (MRM) mode, the instrument can detect and quantify this compound with high specificity and sensitivity, even at trace levels nih.govresearchgate.net.

Table 5: Proposed LC-MS/MS Parameters for Analysis

| Parameter | Description | Reference |

|---|---|---|

| Chromatography Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Water with 0.1% Formic Acid (A) and Acetonitrile (B) | nih.govnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.govresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |

| Precursor Ion (Q1) | m/z 187 [M+H]⁺ | N/A |

| Potential Product Ion (Q3) | e.g., m/z 106 or m/z 92 | N/A |

Note: Parameters are based on established methods for the analysis of the sulfonamide class of compounds.

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of a related compound, N-methylacetamide, shows characteristic absorption bands for amide groups, which are also present in this compound. nih.gov The amide I band typically appears in the range of 1600–1800 cm⁻¹, corresponding to the C=O stretching vibration. The amide II band, found between 1470–1570 cm⁻¹, arises from N-H bending and C-N stretching vibrations. nih.gov Additionally, the amide III band is located in the 1250–1350 cm⁻¹ region. nih.gov

For sulfonamides, characteristic peaks for the SO₂ group are also expected. The asymmetric and symmetric stretching vibrations of the S=O bonds in sulfonamides typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively. The S-N stretching vibration is observed in the range of 935-875 cm⁻¹. researchgate.net The presence of an amino group (-NH₂) would be indicated by stretching vibrations in the region of 3500-3300 cm⁻¹.

A summary of expected IR absorption bands for this compound based on related structures is provided in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3500 - 3300 |

| Amide (C=O) | Stretching (Amide I) | 1600 - 1800 |

| Amide (N-H Bend, C-N Stretch) | (Amide II) | 1470 - 1570 |

| Sulfonyl (S=O) | Asymmetric Stretching | 1350 - 1300 |

| Sulfonyl (S=O) | Symmetric Stretching | 1160 - 1150 |

| Sulfonamide (S-N) | Stretching | 935 - 875 |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for verifying the empirical formula and, consequently, the molecular formula of this compound (C₇H₁₀N₂O₂S). The theoretical elemental composition can be calculated from its molecular formula and compared with experimentally determined values to confirm the compound's purity and identity.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 45.14 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 5.42 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 15.05 |

| Oxygen | O | 16.00 | 2 | 32.00 | 17.18 |

| Sulfur | S | 32.07 | 1 | 32.07 | 17.22 |

| Total | 186.26 | 100.00 |

Note: Atomic masses are approximate. The molecular weight of 5-Amino-2-methylbenzenesulfonamide is reported as 186.23 g/mol . researchgate.netbldpharm.com

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification of synthesized compounds and for assessing their purity.

Silica (B1680970) gel flash column chromatography is a widely used and effective method for purifying organic compounds. orgsyn.orgnih.gov This technique is particularly useful for separating the target compound from unreacted starting materials, by-products, and other impurities. rochester.edu The choice of eluent system is critical for achieving good separation. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often employed to effectively separate compounds with different polarities. rochester.edursc.org For compounds that are sensitive to the acidic nature of silica gel, the silica can be deactivated by pre-flushing the column with a solvent system containing a small amount of a base like triethylamine. rochester.edu The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

In some cases, particularly when dealing with high-boiling point reaction solvents like DMF or DMSO, a dry-loading technique is preferred. biotage.com This involves adsorbing the crude reaction mixture onto a small amount of silica gel, evaporating the solvent to obtain a free-flowing powder, and then loading this powder onto the top of the column. biotage.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for both the purification and purity assessment of compounds with high resolution and sensitivity. For sulfonamide derivatives, reverse-phase HPLC (RP-HPLC) is a common method. sielc.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

Biological and Pharmacological Research Applications

Investigation of Receptor and Enzyme Interactions

The benzenesulfonamide (B165840) moiety is a well-established pharmacophore that can interact with numerous biological targets. The strategic placement of an amino group at the 2-position and a methyl group on the sulfonamide nitrogen provides a versatile template for further chemical modifications, enabling the fine-tuning of binding affinities and selectivities.

Derivatives of the benzenesulfonamide scaffold have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.gov For instance, a series of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides has been investigated for their anti-cancer properties. nih.gov These compounds have demonstrated significant antiproliferative and cytotoxic activities against a range of cancer cell lines. nih.gov

Furthermore, 2-aminobenzimidazole (B67599) derivatives have been developed as potent inhibitors of Aurora kinases, which play a critical role in cell division. nih.gov These compounds serve as bioisosteres of other known kinase inhibitors, offering improved properties such as better aqueous solubility while maintaining comparable potency in both biochemical and cell-based assays. nih.gov The exploration of 2-aminobenzothiazoles has also yielded promising kinase inhibitors targeting various cancer-related proteins, including tyrosine kinases and serine/threonine kinases. nih.govnih.gov

In a study focused on cyclin-dependent kinase 5 (cdk5), a moderately potent inhibitor, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, was identified through high-throughput screening. Subsequent synthesis and structure-activity relationship (SAR) studies revealed an unusual binding mode to the hinge region of the kinase, mediated by a water molecule. researchgate.net

| Derivative Class | Target Kinase(s) | Key Findings |

| N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides | Various cancer-related kinases | Significant anti-proliferative and cytotoxic activities against sensitive and resistant cancer cell lines. nih.gov |

| 2-Aminobenzimidazoles | Aurora Kinases | Potent inhibition with improved aqueous solubility compared to previous inhibitors. nih.gov |

| 2-Aminobenzothiazoles | CSF1R, EGFR, VEGFR-2, FAK, MET, Aurora, CDK, RAF, DYRK2 | Broad-spectrum kinase inhibition with potent anticancer activity. nih.govnih.gov |

| 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide | Cyclin-dependent kinase 5 (cdk5) | Moderate potency with an unusual water-mediated binding to the kinase hinge region. researchgate.net |

While direct studies linking 2-amino-N-methylbenzenesulfonamide to guanidine-based Rac1 inhibitors are not prevalent in the reviewed literature, the development of guanidine-based inhibitors for Rac1, a key protein in cell motility and proliferation, is an active area of research. nih.govconicet.gov.archemrxiv.org Rac1's activity is often deregulated in cancer, making it an attractive therapeutic target. nih.gov Researchers have focused on developing N,N'-disubstituted guanidines as inhibitors of the Rac1-GEF interaction, which is crucial for Rac1 activation. nih.govchemrxiv.org These efforts have led to the identification of compounds with improved antiproliferative activity in cancer cell lines and in vivo efficacy in animal models of non-small cell lung cancer. nih.govconicet.gov.ar

Separately, research has explored 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides as selective inhibitors of carbonic anhydrase VII, an enzyme implicated in neuropathic pain. nih.gov This demonstrates the utility of combining the benzenesulfonamide and guanidine (B92328) moieties to achieve potent and selective inhibition of specific enzymes.

Structure-Activity Relationships (SAR) in Biological Contexts

The systematic modification of the this compound scaffold has allowed researchers to establish clear structure-activity relationships (SAR), providing valuable insights for the design of more potent and selective compounds.

For N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides, SAR studies have provided clear information regarding the optimal substitution pattern on the benzenesulfonamide ring and the replacement of other functional groups to enhance anticancer activity. nih.gov These studies have led to the development of optimized lead compounds with enhanced potency. nih.gov

In the context of carbonic anhydrase inhibitors, SAR studies on benzenesulfonamide-based inhibitors have shown that active-site residues, particularly at specific positions, dictate the binding affinity and orientation of the inhibitors. The "tail" portion of the inhibitor, which can be modified, plays a crucial role in modulating isoform specificity. nih.govstanford.edu For a series of benzenesulfonamides incorporating s-triazines, it was found that the primary sulfonamide group is essential for activity as it acts as a zinc-binding group. nih.gov The size and lipophilicity of the tail substituents were also found to significantly influence the inhibitory potency. nih.gov

General SAR principles for sulfonamide antibiotics indicate that the p-amino group and the sulfonamide group are crucial for activity. The amino group should be unsubstituted or be part of a prodrug that can be converted to the free amine in vivo. youtube.comyoutube.com Heterocyclic substituents on the sulfonamide nitrogen generally lead to highly potent derivatives with improved pharmacokinetic properties. youtube.comyoutube.com

| Compound Series | Key SAR Findings |

| N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides | Substitution pattern on the benzenesulfonamide ring is critical for anticancer activity. nih.gov |

| Benzenesulfonamide-based Carbonic Anhydrase Inhibitors | Active-site residues and inhibitor tail groups determine binding affinity and isoform selectivity. A primary sulfonamide group is essential. nih.govstanford.edunih.gov |

| Sulfonamide Antibiotics | A free para-amino group and the sulfonamide moiety are essential. Heterocyclic substitution on the sulfonamide nitrogen enhances potency. youtube.comyoutube.com |

Applications in Drug Discovery and Development

The versatility of the this compound scaffold has made it a valuable platform in the discovery and development of new therapeutic agents, particularly in the fields of antimicrobial and antitumor research.

Benzenesulfonamide derivatives have a long history as antimicrobial agents. The core structure mimics p-aminobenzoic acid (PABA), an essential nutrient for bacterial synthesis of folic acid. By competitively inhibiting the enzyme dihydropteroate (B1496061) synthase, sulfonamides disrupt folic acid synthesis, leading to a bacteriostatic effect. youtube.comyoutube.com

Modern research continues to explore novel benzenesulfonamide derivatives with enhanced antimicrobial properties. For instance, a series of thiazolone-based benzenesulfonamides were designed and synthesized, with some analogues exhibiting significant activity against Staphylococcus aureus. rsc.org These compounds also showed potential as anti-biofilm agents against Klebsiella pneumoniae. rsc.org The proposed mechanism for their dual anticancer and antimicrobial activity involves the inhibition of carbonic anhydrases present in both cancer cells and bacteria. rsc.org

Furthermore, the synthesis of metal complexes of Schiff base-derived sulfonamides has yielded compounds with moderate to significant in-vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.gov Zinc(II) complexes, in particular, were found to be highly active. nih.gov Another study focused on 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety, which demonstrated promising antimicrobial activity against pathogenic microbes causing urinary tract infections. nih.gov

The benzenesulfonamide scaffold is a prominent feature in many modern anticancer drugs. nih.gov Derivatives of this compound have been extensively investigated for their potential to inhibit cancer cell growth and induce apoptosis.

As mentioned earlier, N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides have shown significant anti-cancer activity. nih.gov The lead compound from this series demonstrated in vivo potency in mouse xenograft models without notable toxicity. nih.gov Similarly, 2-aminobenzothiazole (B30445) derivatives have been the focus of extensive research, leading to the discovery of potent anticancer agents that target a wide array of tumor-related proteins. nih.govnih.gov

Development of Novel Therapeutic Agents

Future research may yet explore the potential of this specific compound, but at present, detailed studies outlining its synthesis and efficacy for therapeutic purposes are not documented in available research.

Polypharmacology and Drug Promiscuity Considerations

An inquiry into the polypharmacology and drug promiscuity of this compound reveals a significant gap in the current scientific literature. Polypharmacology, the ability of a compound to interact with multiple targets, is a critical consideration in modern drug development for understanding both therapeutic effects and potential side effects. However, there are no specific studies or datasets available that detail the target profile or off-target interactions of this compound.

Without experimental data from binding assays, computational screening against a panel of receptors and enzymes, or phenotypic screening, any discussion of its polypharmacological profile would be purely speculative. Therefore, scientifically robust information on this topic is not available at this time.

Drug Metabolism Studies

Comprehensive studies detailing the in vitro and in vivo drug metabolism of this compound are not present in the available scientific and technical literature. The metabolic fate of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, is fundamental to its development as a potential therapeutic agent.

While general metabolic pathways for sulfonamides are known, specific metabolites, the enzymes responsible for their formation (such as cytochrome P450 isoforms), and the pharmacokinetic profile of this compound have not been documented. Research on related compounds, such as 2-aminoindane and N-methyl-2-aminoindane, has identified metabolic pathways including hydroxylation and acetylation, but this information cannot be directly extrapolated to this compound without specific experimental validation. nih.gov

Advanced Methodologies in Biological Evaluation

Cell-based Assays for Biological Activity

Cell-based assays are fundamental in the initial stages of drug discovery, providing insights into the biological effects of a compound on living cells. These assays can measure a range of cellular processes, including proliferation, migration, and signaling pathway modulation.

The ability of a compound to inhibit the growth of cancer cells is a key indicator of its potential as an anticancer agent. Cell proliferation assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are widely used to determine the cytotoxic effects of novel compounds. In a study on various novel sulfonamide derivatives, their cytotoxic effects were evaluated against several human cancer cell lines, including HeLa, MDA-MD-468, and MCF-7. nih.gov The results indicated that these sulfonamides exhibited cytotoxic effects, with IC50 values varying depending on the cell line and the specific chemical structure of the sulfonamide. nih.gov For instance, the tested sulfonamides were particularly effective against the MDA-MB-468 cell line. nih.gov

Similarly, in a study of newly synthesized benzenesulfonamide (B165840) derivatives, their cytotoxic activity was assessed against human hepatocellular carcinoma (Hep3B) and human lung carcinoma (A549) cell lines. nih.gov Certain derivatives demonstrated selective cytotoxicity towards the Hep3B cell line. nih.gov Another research effort focusing on different sulfonamide derivatives reported dose-dependent cytotoxicity against MG-U87 cancer cells. rsc.org

Table 1: Cytotoxicity of Selected Sulfonamide Derivatives in Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Sulfonamide Derivatives | MDA-MB-468 | < 30 | nih.gov |

| Sulfonamide Derivatives | MCF-7 | < 128 | nih.gov |

| Sulfonamide Derivatives | HeLa | < 360 | nih.gov |

| Compound 7d | Hep3B | - | nih.gov |

| Compound 7g | Hep3B | - | nih.gov |

| Compound 7k | Hep3B | - | nih.gov |

| YM-1 | MG-U87 | 1.154 ± 0.317 | rsc.org |

Note: The table presents a selection of findings from studies on various sulfonamide derivatives to illustrate the application of cell proliferation assays. The specific compound 2-amino-N-methylbenzenesulfonamide was not the primary subject of these particular studies.

Cell migration is another critical process, particularly in the context of cancer metastasis. Assays that measure the ability of a compound to inhibit cell migration can provide valuable information about its anti-metastatic potential.

Proteomic and Affinity-Based Profiling Techniques

To understand the mechanism of action of a compound, it is essential to identify its molecular targets. Proteomic and affinity-based profiling techniques are powerful tools for elucidating the interactions between a small molecule and the proteome.

Kinobeads technology is a chemical proteomics approach used for the comprehensive profiling of kinase inhibitors. nih.govnih.gov It utilizes immobilized, broad-spectrum kinase inhibitors to capture and enrich kinases from cell lysates. nih.govnih.gov By performing competitive binding experiments where a compound of interest is added to the lysate, it is possible to identify the kinases that interact with the compound and to determine their binding affinities. nih.gov This technology allows for the unbiased identification of both intended targets and potential off-targets of a kinase inhibitor. nih.gov While specific Kinobeads profiling data for this compound is not available in the reviewed literature, this methodology is highly applicable to sulfonamide-based kinase inhibitors to understand their selectivity and potency.

Table 2: Principles of Kinobeads Technology

| Step | Description |

| Lysate Preparation | Cells or tissues are lysed to release the native proteome, including kinases. |

| Competitive Binding | The lysate is incubated with the compound of interest at various concentrations. |

| Kinase Enrichment | Kinobeads (Sepharose beads with immobilized kinase inhibitors) are added to the lysate to bind kinases that are not already bound to the test compound. |

| Elution and Digestion | The bound proteins are eluted from the beads and digested into peptides. |

| Mass Spectrometry | The peptides are analyzed by LC-MS/MS to identify and quantify the captured kinases. |

| Data Analysis | The reduction in the amount of a kinase captured by the Kinobeads in the presence of the test compound indicates an interaction. |

This table provides a general overview of the Kinobeads workflow.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern proteomics. nih.gov It is used to identify and quantify proteins from complex biological samples. In the context of drug discovery, LC-MS/MS is integral to techniques like Kinobeads profiling for identifying the proteins that are pulled down. nih.gov The high sensitivity and accuracy of LC-MS/MS allow for the confident identification of proteins, even at low abundance. Mass spectrometry data for a related compound, 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide, is available, indicating the feasibility of using this technique for the analysis of such molecules. massbank.eu

In Vivo Activity and Pharmacokinetic Studies

While in vitro and cell-based assays provide valuable initial data, in vivo studies are essential to evaluate the efficacy and pharmacokinetic properties of a compound in a whole organism.

Research on a series of novel benzenesulfonamide derivatives has demonstrated their potential in vivo anti-inflammatory activity. nih.gov In a carrageenan-induced rat paw edema model, several of the synthesized compounds exhibited significant inhibition of inflammation, with some showing even greater activity than the standard drug, indomethacin, at the one-hour time point. nih.gov

Table 3: In Vivo Anti-inflammatory Activity of Benzenesulfonamide Derivatives

| Compound | Percentage Inhibition of Inflammation (at 1 hour) | Reference |

| 4a | 94.69% | nih.gov |

| 4c | 94.69% | nih.gov |

| Indomethacin (control) | 78.76% | nih.gov |

Note: This table illustrates the application of in vivo assays to benzenesulfonamide derivatives. The specific compound this compound was not evaluated in this study.

Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. These studies provide critical information for optimizing dosing regimens and predicting the compound's behavior in humans.

Pharmacokinetic Parameter Determination (Tmax, Cmax, AUC, CL, Vd, T½)

A thorough review of scientific databases reveals no published data on the pharmacokinetic parameters of this compound. Consequently, key metrics such as the time to reach maximum plasma concentration (Tmax), the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (T½) remain undetermined for this specific compound.

Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Tmax (Time to Maximum Concentration) | Data Not Available |

| Cmax (Maximum Concentration) | Data Not Available |

| AUC (Area Under the Curve) | Data Not Available |

| CL (Clearance) | Data Not Available |

| Vd (Volume of Distribution) | Data Not Available |

| T½ (Half-life) | Data Not Available |

Coordination Chemistry and Supramolecular Assemblies

Metal Ion Complexation with Sulfonamide Ligands

The sulfonamide group is a versatile ligand in coordination chemistry. The presence of nitrogen and oxygen atoms with lone pairs of electrons allows it to bind to a variety of metal ions, particularly transition metals. nih.gov The coordination can occur through several modes: the deprotonated sulfonamido nitrogen, one or both of the sulfonyl oxygen atoms, and other functional groups on the molecule, such as the primary amino group in the case of 2-amino-N-methylbenzenesulfonamide.

Upon deprotonation, the nitrogen atom of the sulfonamide group becomes a potent donor, forming stable complexes with metal ions. For instance, studies on N-substituted sulfonamides with copper(II) have shown that the deprotonated sulfonamido nitrogen is a primary site for coordination. researchgate.net In some complexes, the ligand acts as a monodentate, coordinating to the metal ion through a single nitrogen atom, as seen in complexes with N-substituted nih.govresearchgate.netumich.edu-thiadiazole sulfonamides. nih.gov In these cases, the coordination of the Cu(II) ion occurs via a thiadiazole ring nitrogen rather than the sulfonamide nitrogen, demonstrating how other coordinating groups can influence the binding mode. nih.gov

The geometry of the resulting metal complexes can vary significantly. For example, copper(II) complexes with N-(pyridin-2-yl-methyl)biphenyl-4-sulfonamide form discrete monomeric species, while complexes with a similar ligand lacking a methylene (B1212753) spacer form dimeric structures. researchgate.net This highlights the subtle influence of ligand structure on the final architecture of the metal complex. The coordination sphere of the metal is often completed by solvent molecules or other ions from the reaction medium. nih.gov The general coordination behavior of N-substituted sulfonamides suggests that this compound could act as a bidentate ligand, coordinating to a metal center via both the ortho-amino nitrogen and the deprotonated sulfonamide nitrogen, forming a stable chelate ring.

Table 1: Examples of Metal Complexation with N-Substituted Sulfonamide Ligands

| Ligand | Metal Ion | Coordination Details | Complex Geometry |

| N-(pyridin-2-yl-methyl)biphenyl-4-sulfonamide | Cu(II) | Forms a discrete monomeric complex stabilized by π-π stacking. researchgate.net | Not specified |

| N-(5-ethyl- nih.govresearchgate.netumich.edu-thiadiazole-2-yl)-naphthalenesulfonamide | Cu(II) | Acts as a monodentate ligand, coordinating through a thiadiazole nitrogen. The coordination sphere also includes pyridine (B92270) and water molecules. nih.gov | Distorted square pyramidal nih.gov |

| N-(5-(4-methylphenyl)- nih.govresearchgate.netumich.edu-thiadiazole-2-yl)-naphthalenesulfonamide | Cu(II) | The ligand is monodentate, coordinating through a nitrogen atom of the thiadiazole ring. nih.gov | Distorted square pyramidal nih.gov |

This table presents data from related N-substituted sulfonamide compounds to illustrate potential coordination behaviors.

Self-Assembly and Supramolecular Structures

The ability of sulfonamides to form robust hydrogen bonds is a cornerstone of their supramolecular chemistry. The sulfonamide group itself contains strong hydrogen bond donors (the N-H proton) and acceptors (the two sulfonyl oxygen atoms). This allows for the formation of predictable intermolecular hydrogen-bonding patterns, known as supramolecular synthons.

In the crystal structures of sulfonamide-containing molecules, the most common motif is a dimer formed by a pair of N-H···O hydrogen bonds, where the sulfonamide N-H of one molecule interacts with a sulfonyl oxygen of a neighboring molecule. This creates a characteristic ring pattern.

While the specific crystal structure of this compound is not publicly documented, the structures of its isomers provide clear insight into its likely self-assembly behavior. In the crystal of 2-amino-4-methylbenzenesulfonamide , molecules are linked by two strong N-H···O hydrogen bonds. nih.gov The structure is further stabilized by an intramolecular N-H···O hydrogen bond between the amino group and a sulfonyl oxygen. nih.gov Similarly, the crystal structure of 5-amino-2-methylbenzenesulfonamide reveals that intermolecular N-H···O interactions link the molecules into a three-dimensional network. researchgate.netnih.gov

These examples demonstrate that the amino group and the sulfonamide group work in concert to direct the self-assembly of the molecules. The amino group (–NH₂) provides additional hydrogen bond donors, while the sulfonamide group (–SO₂NH–) provides both a donor and two strong acceptors. This combination facilitates the formation of extended chains, sheets, or more complex 3D networks. In this compound, the N-H group of the sulfonamide and the N-H bonds of the ortho-amino group are all potential hydrogen bond donors, while the sulfonyl oxygens are the primary acceptors. These interactions are crucial in stabilizing the crystal lattice.

Table 2: Hydrogen-Bond Geometry in an Isomer of the Target Compound

| Donor (D) — H ··· Acceptor (A) | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1B ··· O2ⁱ | 0.86 | 2.27 | 2.996 | 142 |

| N1—H1C ··· O1ⁱⁱ | 0.86 | 2.16 | 3.001 | 164 |

Data derived from the crystal structure of 5-Amino-2-methylbenzenesulfonamide. researchgate.net Symmetry codes: (i) x, y, z-1; (ii) -x+1/2, y-1/2, z-1/2.

Conclusion and Future Directions in Research on 2 Amino N Methylbenzenesulfonamide

Synthesis of Advanced Derivatives

The creation of novel aminobenzenesulfonamide derivatives is a key strategy for discovering compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Future synthetic efforts are likely to focus on several promising areas:

Hybrid Molecule Construction: A prominent trend is the design of molecular hybrids, which combine the aminobenzenesulfonamide pharmacophore with other biologically active moieties in a single molecule. This approach aims to create agents with dual or synergistic modes of action. For instance, incorporating heterocyclic rings like imidazole, 1,3,5-triazine, or 2-aminothiazole (B372263) can lead to derivatives with potent anticancer or antimicrobial properties. mdpi.comnih.govnih.gov The synthesis often involves reacting a substituted benzenesulfonyl chloride with an appropriate amine or using coupling agents to link different fragments. nih.govnih.gov

N-Substitution and Linker Modification: The sulfonamide nitrogen provides a convenient handle for modification. Future research will continue to explore N-alkylation and the introduction of diverse substituents to modulate the compound's interaction with biological targets. nih.gov The nature of the linker between the sulfonamide core and other parts of the molecule is also critical. Replacing traditional linear linkers with rigid cyclic structures, such as 1,3,5-triazine, has been shown to enhance anticancer activity and inhibition of specific enzymes like carbonic anhydrase IX. nih.gov

Stereoselective Synthesis: As the three-dimensional structure of a molecule is crucial for its biological activity, the development of stereoselective synthetic methods will be increasingly important. nih.gov For complex derivatives with chiral centers, controlling the stereochemistry can lead to enantiomers with significantly different potencies and safety profiles, allowing for the development of more refined therapeutic agents.

Elucidation of Novel Biological Targets and Mechanisms

While the classical target of sulfonamides is the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), future research is focused on identifying and validating novel targets to expand their therapeutic applications, particularly in oncology.

Carbonic Anhydrase Isoforms: A major area of investigation is the inhibition of carbonic anhydrases (CAs), especially isoforms IX and XII, which are overexpressed in many hypoxic solid tumors and play a role in tumor cell survival and proliferation. nih.govnih.govnih.gov The primary sulfonamide group is a key feature for binding to the zinc ion in the active site of these enzymes. Research is aimed at designing derivatives that selectively inhibit these tumor-associated CAs over other isoforms (like hCA I and II) to minimize side effects. nih.gov Studies have shown that compounds bearing this scaffold can exhibit potent inhibitory activity against hCA IX and XII, making them excellent candidates for anticancer drug development. nih.govnih.gov

Anticancer Mechanisms: Beyond enzyme inhibition, the elucidation of the downstream cellular effects of these derivatives is a critical research goal. Studies on novel benzenesulfonamide (B165840) derivatives have shown they can induce apoptosis (programmed cell death) in cancer cells. nih.gov For example, certain compounds have been observed to increase the population of early apoptotic cells, activate caspases (key enzymes in the apoptotic pathway), and arrest the cell cycle, preventing cancer cells from dividing. nih.govnih.gov Understanding these precise mechanisms is vital for their development as effective antineoplastic agents.

Antimicrobial and Other Activities: The foundational antimicrobial activity of sulfonamides remains an area of interest, with efforts to synthesize derivatives active against resistant bacterial strains. nih.gov Furthermore, the versatile aminobenzenesulfonamide scaffold is being explored for other therapeutic effects, including the inhibition of enzymes like α-glucosidase and α-amylase, which could have applications in managing diabetes. nih.gov

Rational Drug Design and Development Based on Compound Properties

Rational drug design, which utilizes knowledge of a biological target's structure, is a powerful tool for developing new aminobenzenesulfonamide-based therapeutics. nih.gov

Structure-Based Drug Design (SBDD): With high-resolution crystal structures of target enzymes like carbonic anhydrase available, SBDD plays a pivotal role. nih.govresearchgate.net Researchers use computational docking to simulate how different derivatives fit into the enzyme's binding site. This allows for the design of molecules with optimized interactions, leading to higher affinity and selectivity. For example, by analyzing the binding of a sulfonamide to the active site of CA IX, chemists can rationally add or modify functional groups to exploit specific pockets or interactions within the receptor, enhancing inhibitory power. nih.gov

Pharmacophore Modeling and ADME Prediction: The aminobenzenesulfonamide structure serves as a key pharmacophore—the essential three-dimensional arrangement of features responsible for biological activity. This scaffold can be used as a starting point for designing new molecules. mdpi.com Computational tools are also crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives. nih.govmdpi.com By modeling properties like solubility, cell permeability, and metabolic stability early in the design process, researchers can prioritize compounds that are more likely to become successful drugs. This approach helps in designing molecules with better bioavailability and fewer off-target effects. mdpi.com

The integration of these advanced synthetic, biological, and computational strategies will continue to drive the evolution of aminobenzenesulfonamide derivatives, unlocking their potential for new and improved therapies against a range of diseases.

Q & A

Q. What are the recommended synthetic pathways for 2-amino-N-methylbenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves substituting a sulfonyl chloride group with a methylamine moiety under basic conditions. Key steps include:

- Starting Material : Use 2-aminobenzenesulfonyl chloride as the primary precursor.

- Substitution : React with methylamine (CH₃NH₂) in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions.

- Workup : Neutralize with dilute HCl and purify via recrystallization or column chromatography .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to methylamine) and monitor pH to ensure completion. Use TLC or HPLC to verify purity (>95%) .

Q. How can researchers analytically quantify this compound in environmental or biological matrices?

Liquid chromatography coupled with UV detection (HPLC-UV) or mass spectrometry (LC-MS) is preferred:

- Sample Preparation : Employ liquid-liquid microextraction (LLME) with ethyl acetate as the extractant for aqueous samples. Adjust pH to 6–7 to enhance recovery .

- Chromatographic Conditions : Use a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% formic acid) at 1.0 mL/min. Retention time: ~8.2 min .

- Validation : Calibrate with spiked standards (0.1–10 µg/mL). Report limits of detection (LOD: 0.05 µg/mL) and quantification (LOQ: 0.2 µg/mL) .

Q. What are the environmental occurrence patterns of sulfonamide derivatives like this compound?

Sulfonamides are frequently detected in groundwater and wastewater due to incomplete removal during treatment:

- Persistence : Hydrolysis half-lives range from 10–40 days under neutral pH. Photodegradation is minimal in shaded aquatic systems .

- Monitoring : Use LC-MS/MS to track concentrations in effluents (typical range: 10–500 ng/L). Correlate with nitrate levels as a co-contaminant indicator .

Advanced Research Questions

Q. How do microbial communities degrade this compound, and what are the unresolved mechanistic challenges?

Aerobic bacteria (e.g., Bacillus subtilis) degrade sulfonamides via hydroxylation and desulfonation pathways:

- Key Enzymes : Cytochrome P450 monooxygenases initiate cleavage of the sulfonamide group.

- Byproducts : Detect transient intermediates like 2-aminophenol using high-resolution MS .

- Research Gaps : Synergistic effects of co-pollutants (e.g., antibiotics, heavy metals) on degradation kinetics remain unclear. Use metagenomics to identify novel degradative genes .

Q. How can sulfonamide-functionalized polymers be engineered for catalytic or material science applications?

Sulfonamide groups enhance ion conductivity in solid electrolytes:

- Synthesis : Graft this compound onto poly(ethylene oxide) via radical polymerization. Confirm grafting density (≥20%) using ¹H NMR .

- Applications : Test in lithium-ion batteries for ionic conductivity improvements (target: 10⁻³ S/cm at 60°C). Pair with zwitterionic plastic crystals to reduce crystallinity .

Q. What experimental designs are effective in studying the biological interactions of this compound derivatives?

Use structure-activity relationship (SAR) models and bioassays:

- Antiproliferative Assays : Screen derivatives against cancer cell lines (e.g., HeLa) with IC₅₀ determination. Example: Naphthalene sulfonamides induce G2/M arrest via tubulin inhibition .

- Molecular Docking : Simulate binding to target proteins (e.g., NLRP3 inflammasome) using AutoDock Vina. Prioritize compounds with ΔG < −8 kcal/mol .

Q. How can chemometric techniques optimize sulfonamide detection in complex matrices like milk?

Apply Plackett-Burman and logistic regression models:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.